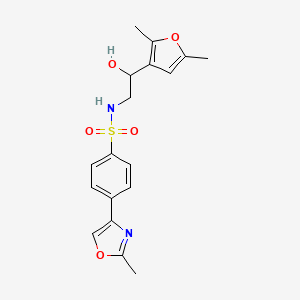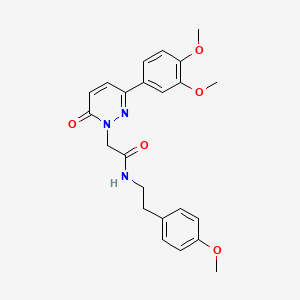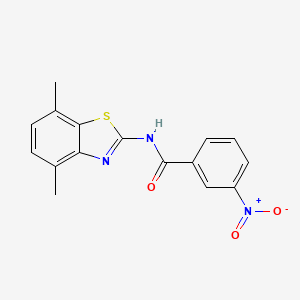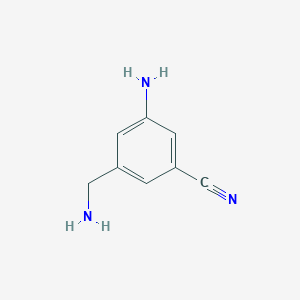![molecular formula C18H21Cl2N3O2S B2777164 2-(4-Chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216509-51-1](/img/structure/B2777164.png)
2-(4-Chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic heteroaromatic motif frequently used as ATP-mimetic kinase inhibitors . The presence of a carboxamide moiety in such derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis . The thieno[2,3-c]pyridine core is a bicyclic system that includes a five-membered ring containing sulfur and a six-membered ring containing nitrogen .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Thieno[2,3-c]pyridine derivatives can undergo a variety of reactions, and their reactivity can be influenced by the presence of functional groups and substituents .Scientific Research Applications
Antibacterial Activity
This compound has been found to have antibacterial activity. A series of 6-tosyl-4,5,6,7-tetrahydrothieno [2,3-c]pyridine-3-carboxamide analogues, which are similar to the compound , have been synthesized and tested for their antibacterial activity against Bacillus subtilis (BS), Staphylococcus aureus (SA), and Escherichia coli (EC). The synthesized compounds were able to inhibit the growth of SA and EC .
Enzyme Inhibition
The presence of a carboxamide moiety in indole derivatives, which are structurally similar to the compound , has been found to cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . This suggests that the compound could potentially be used as an enzyme inhibitor.
Drug Discovery
The compound could potentially be used in drug discovery. Heterocyclic molecules containing nitrogen, sulfur, and oxygen have shown potent biological activities . Many thienopyridines have been evaluated pharmacologically and are found to have activity such as antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, antithrombotic, etc .
Synthesis of Derivatives
The compound could be used in the synthesis of its derivatives. For example, 6-tosyl-4,5,6,7-tetrahydrothieno [2,3-c]pyridine-3-carboxamide analogues have been synthesized using conventional techniques .
Molecular Orbital Calculation
The compound could be used in molecular orbital (MO) calculations. All valence MO calculations with PM6 have been carried out for the molecules for which bioactivity data are available .
Correlation of Antibacterial Activity with MO Calculation
The compound could be used in studies that correlate antibacterial activity with MO calculation .
Mechanism of Action
Target of Action
The compound, 2-(4-Chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, belongs to the class of thienopyridines . Thienopyridines are known to exhibit a range of pharmacological effects including anti-inflammatory, antimicrobial, and antitumor activities . .
Mode of Action
The mode of action of thienopyridines is generally attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators
Biochemical Pathways
Thienopyridines are known to affect various biochemical pathways related to inflammation and microbial growth . They can inhibit the activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The specific biochemical pathways affected by this compound need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential anti-inflammatory and antimicrobial activities , it could lead to the suppression of inflammation or inhibition of microbial growth at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S.ClH/c1-10(2)22-8-7-13-14(9-22)25-18(15(13)16(20)23)21-17(24)11-3-5-12(19)6-4-11;/h3-6,10H,7-9H2,1-2H3,(H2,20,23)(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXACHNXFUKNPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2777086.png)
![(3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2777087.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2777090.png)
![1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2777091.png)
![1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine](/img/structure/B2777092.png)
![3-(2-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2777094.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777095.png)


![N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline](/img/structure/B2777099.png)
